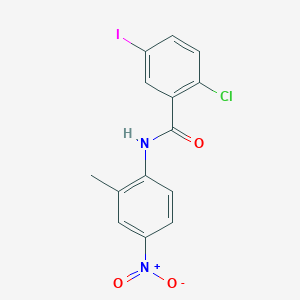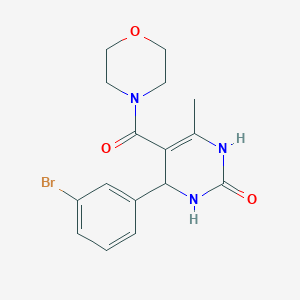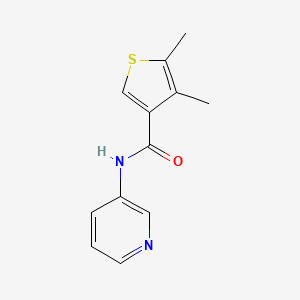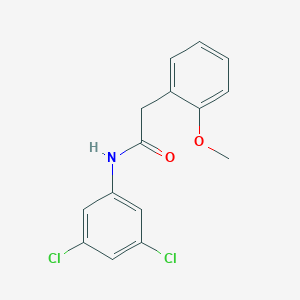
2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide, also known as CI-MPRB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in a variety of research fields.
作用機序
The mechanism of action of 2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide is not fully understood, but it is thought to involve the modulation of certain cellular signaling pathways. Specifically, 2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide has been found to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in a variety of cellular processes. By inhibiting the activity of HSP90, 2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide may be able to disrupt the growth and survival of cancer cells and modulate neurotransmitter receptor activity.
Biochemical and Physiological Effects
2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide has been found to have a variety of biochemical and physiological effects. In cancer cells, 2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide has been found to induce cell death and inhibit cell proliferation. In neuronal cells, 2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide has been found to modulate the activity of certain neurotransmitter receptors, which could have implications for the treatment of neurological disorders. Additionally, 2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide has been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of 2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide is its unique chemical structure, which makes it a potentially useful compound for a variety of research applications. Additionally, 2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide has been found to be relatively stable and easy to synthesize, which could make it a cost-effective option for use in laboratory experiments. However, one limitation of 2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide is its relatively low solubility in water, which could limit its use in certain experimental settings.
将来の方向性
There are many potential future directions for research involving 2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide. One area of interest is the development of new drugs based on the chemical structure of 2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide. Additionally, further research is needed to fully understand the mechanism of action of 2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide and its potential applications in a variety of research fields. Finally, more research is needed to determine the safety and efficacy of 2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide in human subjects, which could be an important step towards the development of new treatments for a variety of diseases.
合成法
2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide can be synthesized using a variety of methods, including the reaction of 5-iodo-2-chlorobenzoyl chloride with 2-methyl-4-nitroaniline in the presence of a base. This method has been found to be effective in producing high yields of 2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide with a high degree of purity.
科学的研究の応用
2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and drug development. In cancer research, 2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide has been found to inhibit the growth of certain types of cancer cells, making it a potential candidate for use in cancer treatment. In neuroscience, 2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide has been studied for its potential to modulate the activity of certain neurotransmitter receptors, which could have implications for the treatment of neurological disorders. Additionally, 2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide has been studied as a potential lead compound for the development of new drugs.
特性
IUPAC Name |
2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O3/c1-8-6-10(18(20)21)3-5-13(8)17-14(19)11-7-9(16)2-4-12(11)15/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDOFKLCZQTGOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4974925.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B4974928.png)

![1-[3-(2-furyl)phenyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B4974937.png)
![1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4974953.png)
![1-(2-methylphenyl)-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4974960.png)
![N-[2-[5-(4-bromophenyl)-2-furyl]-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4974973.png)
![2-[2-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B4974980.png)

![1-methyl-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4974990.png)
![N-[(3-methyl-4-pyridinyl)methyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4974999.png)
![2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate](/img/structure/B4975017.png)

![3-ethyl-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4975034.png)